molecular formula C18H20N2O2 B2485743 1-(1H-benzimidazol-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol CAS No. 701282-43-1

1-(1H-benzimidazol-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol

Cat. No.: B2485743
CAS No.: 701282-43-1
M. Wt: 296.37
InChI Key: HZGCMTSBFZJLRP-UHFFFAOYSA-N
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Description

1-(1H-benzimidazol-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound features a benzimidazole ring linked to a propanol chain, which is further connected to a dimethylphenoxy group. This unique structure imparts specific chemical and biological properties to the compound.

Properties

IUPAC Name

1-(benzimidazol-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-13-6-5-9-18(14(13)2)22-11-15(21)10-20-12-19-16-7-3-4-8-17(16)20/h3-9,12,15,21H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGCMTSBFZJLRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(CN2C=NC3=CC=CC=C32)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1H-benzimidazol-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Alkylation: The benzimidazole ring is then alkylated using an appropriate alkyl halide to introduce the propanol chain.

    Etherification: The final step involves the etherification of the propanol chain with 2,3-dimethylphenol under basic conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

1-(1H-benzimidazol-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial and antifungal agent, inhibiting the growth of various pathogens.

    Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent, with studies focusing on its mechanism of action and therapeutic efficacy.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1H-benzimidazol-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, as an antimicrobial agent, it may inhibit the synthesis of essential biomolecules in pathogens, leading to their death. As an anti-inflammatory agent, it may modulate the activity of enzymes and signaling pathways involved in the inflammatory response. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

1-(1H-benzimidazol-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol can be compared with other benzimidazole derivatives, such as:

    1-(1H-benzimidazol-1-yl)-3-phenoxypropan-2-ol: Lacks the dimethyl groups on the phenoxy ring, which may affect its biological activity and chemical properties.

    1-(1H-benzimidazol-1-yl)-2-(2,3-dimethylphenoxy)ethanol: Has a shorter alkyl chain, which may influence its solubility and reactivity.

    1-(1H-benzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol: Contains a methyl group at a different position on the phenoxy ring, potentially altering its interaction with biological targets.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Biological Activity

1-(1H-benzimidazol-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, pro-apoptotic properties, and interactions with cellular mechanisms.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H20N2O2
  • Molecular Weight : 284.36 g/mol

Biological Activity Overview

The biological activities of this compound have been investigated through various studies. The following sections summarize key findings regarding its antiproliferative and pro-apoptotic activities.

Antiproliferative Activity

Research has demonstrated that benzimidazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. In particular, this compound has shown promising results in inhibiting the growth of human cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).

Table 1: Antiproliferative Effects on Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-715.4
MDA-MB-23112.8
AR-23018.5

Pro-Apoptotic Activity

The compound has also been evaluated for its pro-apoptotic effects. Studies indicate that it induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating apoptosis.

Mechanism of Action :

  • Caspase Activation : The compound activates caspase-3 and caspase-9, leading to programmed cell death.
  • Bcl-2 Modulation : It decreases the expression of anti-apoptotic Bcl-2 while increasing pro-apoptotic Bax levels, promoting apoptosis.

Case Studies

Several case studies have highlighted the effectiveness of this compound in vitro:

  • Study on MCF-7 Cells :
    • Objective : To assess the cytotoxicity and mechanism of action.
    • Findings : Treatment with this compound resulted in a significant reduction in cell viability and increased apoptotic markers compared to untreated controls.
  • Study on MDA-MB-231 Cells :
    • Objective : To evaluate the impact on cell proliferation and apoptosis.
    • Findings : The compound effectively inhibited cell proliferation and induced apoptosis through mitochondrial pathway activation.

Q & A

Q. What synthetic methodologies are most effective for preparing 1-(1H-benzimidazol-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol and its analogues?

Answer: The compound can be synthesized via condensation reactions between benzimidazole derivatives and substituted phenols. A key approach involves:

  • Reacting 2-acetyl benzimidazole with aldehydes (e.g., 2,3-dimethylphenol derivatives) in ethanol/water under basic conditions (e.g., 10% NaOH) to form α,β-unsaturated ketone intermediates. These intermediates are then reduced to yield the target alcohol .
  • Solvent-free methods using organocatalysts (e.g., camphorsulfonic acid) improve yield and reduce side reactions, particularly in aqueous media .

Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized to confirm the structure and purity of this compound?

Answer:

  • ¹H/¹³C NMR : Analyze resonance peaks for the benzimidazole ring (δ 7.1–8.3 ppm for aromatic protons) and the 2,3-dimethylphenoxy group (δ 2.2–2.4 ppm for methyl protons) .
  • IR Spectroscopy : Confirm hydroxyl (O–H stretch at ~3200 cm⁻¹) and benzimidazole C=N stretches (1600–1500 cm⁻¹) .
  • Elemental Analysis : Validate purity by comparing calculated vs. experimental C/H/N percentages .

Q. What are common impurities in the synthesis of this compound, and how can they be mitigated?

Answer:

  • Unreacted Aldehydes : Detectable via TLC; removed by recrystallization in aqueous ethanol .
  • Byproducts from Side Reactions : Use controlled stoichiometry (1:1 molar ratio of benzimidazole to phenol derivatives) and inert atmospheres to minimize oxidation .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound?

Answer:

  • Target Selection : Prioritize enzymes with benzimidazole-binding pockets (e.g., kinases, cytochrome P450) based on structural homology .
  • Docking Software : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound’s hydroxyl and benzimidazole groups with active-site residues (e.g., hydrogen bonding, π-π stacking) .
  • Validation : Compare docking scores with known inhibitors and correlate with in vitro activity assays .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Answer:

  • Experimental Reproducibility : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .
  • Data Triangulation : Cross-validate results using orthogonal methods (e.g., enzyme inhibition assays vs. cellular viability tests) .
  • Mechanistic Studies : Investigate off-target effects via proteomic profiling or knockout models to explain discrepancies .

Q. What strategies optimize Structure-Activity Relationship (SAR) studies for derivatives of this compound?

Answer:

  • Substituent Variation : Modify the 2,3-dimethylphenoxy group (e.g., halogenation, methoxy substitution) to assess electronic and steric effects on activity .
  • Bioisosteric Replacement : Replace the benzimidazole ring with triazoles or thiazoles to enhance solubility or target affinity .
  • Pharmacokinetic Profiling : Use in silico tools (e.g., SwissADME) to predict logP, bioavailability, and metabolic stability of derivatives .

Methodological Notes

  • Synthesis Optimization : Aqueous ethanol with NaOH (10%) achieves 70–85% yield for benzimidazole-phenol conjugates .
  • Analytical Workflow : Combine HPLC (C18 column, acetonitrile/water gradient) with high-resolution mass spectrometry (HRMS) for impurity profiling .
  • Theoretical Frameworks : Align SAR studies with the Hammett equation or Topliss decision tree to rationalize substituent effects .

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